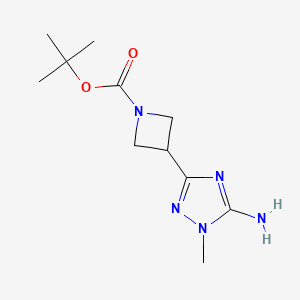
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of azetidine and triazole rings
準備方法
The synthesis of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
類似化合物との比較
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
生物活性
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a synthetic compound that incorporates a triazole ring and an azetidine structure, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N5O2, with a molecular weight of approximately 239.30 g/mol. The compound features a tert-butyl ester group , which enhances its solubility and bioavailability in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Properties
The triazole moiety is often associated with antifungal and antibacterial activities. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties.
Anticancer Potential
Compounds containing triazole rings have been investigated for their anticancer effects. For instance, certain Mannich bases derived from triazoles have demonstrated cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .
Enzyme Inhibition
Research into related compounds has revealed that some triazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This suggests that this compound may also interact with key enzymes, potentially modulating physiological processes .
The biological activity of this compound can be attributed to several mechanisms:
Ligand Interaction
The compound's structure allows it to function as a ligand in bioconjugation processes. It can form stable triazole linkages with other molecules, enhancing its stability and activity in physiological conditions.
Inhibition of Biological Pathways
Similar compounds have shown the ability to inhibit pathways critical for pathogen survival or cancer progression. This inhibition can occur through competitive binding to enzyme active sites or by disrupting protein-protein interactions essential for cellular function .
Case Studies
Several studies highlight the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Aeluri et al. (2015) | Mannich bases derived from triazoles | Anticancer | Significant cytotoxicity against multiple cancer cell lines was observed. |
| Aouad (2014) | Triazole Mannich bases | Antimicrobial | Potent inhibitory activities against various bacterial strains were reported. |
| RSC Advances (2018) | N-substituted triazoles | Enzyme inhibition | Identified as effective inhibitors for key metabolic enzymes with low Ki values. |
特性
IUPAC Name |
tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-5-7(6-16)8-13-9(12)15(4)14-8/h7H,5-6H2,1-4H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPVVICUPQAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













